molecular formula C18H17N3O2 B2670383 2-(2-Ethoxyphenyl)quinoline-4-carbohydrazide CAS No. 524932-37-4

2-(2-Ethoxyphenyl)quinoline-4-carbohydrazide

Cat. No.: B2670383
CAS No.: 524932-37-4
M. Wt: 307.353
InChI Key: WHNKEYBKOITBFX-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-(2-Ethoxyphenyl)quinoline-4-carbohydrazide involves several steps. One common method includes the reaction of 2-ethoxybenzaldehyde with 2-aminobenzophenone to form an intermediate, which is then cyclized to produce the quinoline derivative. This intermediate is further reacted with hydrazine hydrate to yield the final product . The reaction conditions typically involve refluxing the reactants in an appropriate solvent, such as ethanol, under controlled temperatures.

Chemical Reactions Analysis

2-(2-Ethoxyphenyl)quinoline-4-carbohydrazide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups, often using reagents like halogens or alkylating agents.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-(2-Ethoxyphenyl)quinoline-4-carbohydrazide has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in various organic synthesis reactions.

    Biology: The compound is employed in studies related to enzyme inhibition and protein interactions.

    Medicine: Research involving this compound includes its potential use in developing new pharmaceuticals.

    Industry: It is used in the production of certain dyes and pigments.

Mechanism of Action

The mechanism of action of 2-(2-Ethoxyphenyl)quinoline-4-carbohydrazide involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved in its mechanism of action are still under investigation, but it is known to affect various biochemical processes.

Comparison with Similar Compounds

2-(2-Ethoxyphenyl)quinoline-4-carbohydrazide can be compared with other similar compounds, such as:

  • 2-(2-Methoxyphenyl)quinoline-4-carbohydrazide
  • 2-(2-Chlorophenyl)quinoline-4-carbohydrazide
  • 2-(2-Bromophenyl)quinoline-4-carbohydrazide

These compounds share a similar quinoline core structure but differ in their substituents on the phenyl ring. The unique ethoxy group in this compound imparts distinct chemical and biological properties, making it valuable for specific research applications.

Properties

IUPAC Name

2-(2-ethoxyphenyl)quinoline-4-carbohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2/c1-2-23-17-10-6-4-8-13(17)16-11-14(18(22)21-19)12-7-3-5-9-15(12)20-16/h3-11H,2,19H2,1H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHNKEYBKOITBFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C2=NC3=CC=CC=C3C(=C2)C(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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